2-(1H-indol-1-yl)ethanamine oxalate

説明

特性

IUPAC Name |

2-indol-1-ylethanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.C2H2O4/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;3-1(4)2(5)6/h1-5,7H,6,8,11H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLZLFYKJMSUJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-(1H-indol-1-yl)ethanamine Oxalate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole-1-ethanamine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the neurotransmitter serotonin to a multitude of synthetic drugs.[1][2][3] Among the diverse family of indole derivatives, 2-(1H-indol-1-yl)ethanamine, and its oxalate salt, represent a key building block in the synthesis of novel therapeutic agents. Unlike its more commonly studied isomer, tryptamine (2-(1H-indol-3-yl)ethanamine), the ethylamine side chain at the N-1 position of the indole ring offers a distinct vector for chemical modification, enabling the exploration of novel chemical space in drug design. This guide provides a comprehensive technical overview of 2-(1H-indol-1-yl)ethanamine oxalate, from its fundamental chemical structure to its synthesis and application in the development of new pharmaceuticals.

Chemical Structure and Physicochemical Properties

The chemical identity of 2-(1H-indol-1-yl)ethanamine oxalate is defined by the combination of the lipophilic indole-ethanamine free base and the hydrophilic oxalic acid. This salt formation strategy is a common practice in pharmaceutical development to improve the handling, stability, and solubility of amine-containing compounds.

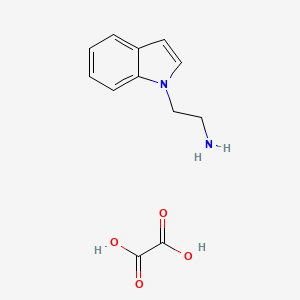

Chemical Structure

The structure of 2-(1H-indol-1-yl)ethanamine oxalate is characterized by the protonation of the primary amine of the 2-(1H-indol-1-yl)ethanamine moiety by oxalic acid, forming an ammonium salt.

Caption: Chemical structure of 2-(1H-indol-1-yl)ethanamine oxalate.

Physicochemical Properties

The physicochemical properties of 2-(1H-indol-1-yl)ethanamine and its oxalate salt are crucial for its handling, formulation, and biological activity.

| Property | 2-(1H-indol-1-yl)ethanamine (Free Base) | 2-(1H-indol-1-yl)ethanamine Oxalate |

| Molecular Formula | C₁₀H₁₂N₂[4] | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 160.22 g/mol [4] | 250.25 g/mol |

| Appearance | Solid[5] | Likely a crystalline solid |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Expected to have improved aqueous solubility compared to the free base. |

| pKa | Data not available | Data not available |

Synthesis of 2-(1H-indol-1-yl)ethanamine Oxalate

The synthesis of 2-(1H-indol-1-yl)ethanamine oxalate is a multi-step process that begins with the N-alkylation of indole, followed by the formation of the oxalate salt. The N-alkylation of indole can be challenging due to the potential for C-3 alkylation, especially under basic conditions. Therefore, careful selection of the synthetic route and reaction conditions is critical.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the N-alkylation of indole with a protected 2-aminoethylating agent, followed by deprotection and salt formation. The use of an N-protected aziridine has been shown to be an effective method for the N-alkylation of indoles.[4][6]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells [mdpi.com]

Comparative Technical Analysis: 1-(2-aminoethyl)indole vs. Tryptamine

Executive Summary

This guide provides a rigorous technical comparison between Tryptamine (3-(2-aminoethyl)indole) and its regioisomer 1-(2-aminoethyl)indole (also known as N-(2-aminoethyl)indole).[1][2] While Tryptamine serves as the fundamental scaffold for serotonergic signaling and thousands of psychoactive alkaloids, its N1-substituted isomer represents a distinct chemical entity with divergent electronic properties, synthetic accessibility, and pharmacological profiles.

This analysis dissects the structural determinants that render Tryptamine a privileged scaffold in neuropharmacology, contrasting it with the N1-isomer, which finds utility primarily as a kinase inhibitor scaffold, a materials science precursor, or a linker motif rather than a direct GPCR ligand.

Structural & Electronic Determinants[2][3][4][5]

The primary distinction lies in the connectivity of the ethylamine side chain to the indole heterocycle. This positional isomerism fundamentally alters the molecule's topology and electrostatic potential surface (ESP).[3]

Connectivity and Nomenclature

-

Tryptamine (C3-Isomer): The ethylamine chain is attached to C3 of the indole ring. This preserves the N1-H bond.[1][2]

-

1-(2-aminoethyl)indole (N1-Isomer): The ethylamine chain is attached to the pyrrole nitrogen (N1).[1][2] This eliminates the N1-H bond.[1][2]

Electronic Profiling & H-Bonding

The biological activity of tryptamine is heavily reliant on the indole N-H acting as a Hydrogen Bond Donor (HBD) within the receptor binding pocket (e.g., Ser5.43 in 5-HT receptors). The N1-isomer lacks this capability.[1][2]

| Property | Tryptamine (C3-Substituted) | 1-(2-aminoethyl)indole (N1-Substituted) |

| Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ |

| MW | 160.22 g/mol | 160.22 g/mol |

| Indole H-Bond Donor | Yes (N1-H) | No (N1 is alkylated) |

| Side Chain pKa | ~10.2 (Primary Amine) | ~9.8 (Primary Amine - Inductive effect) |

| Indole Character | Electron-rich C3 (Nucleophilic) | N1 lone pair involved in aromaticity but alkylated |

| Vector Topology | Linear extension from C3 | Angled extension from N1 |

3D Conformational Vector Analysis (DOT Visualization)

The following diagram illustrates the structural divergence and atom numbering.

Figure 1: Structural logic comparing the C3-attachment of Tryptamine vs. the N1-attachment of its isomer.

Synthetic Pathways[2][7]

The synthesis of these two isomers requires fundamentally different chemical strategies due to the reactivity profile of the indole ring.

Tryptamine Synthesis (C3-Selective)

Indole C3 is nucleophilic.[1][2][3] However, direct alkylation often leads to mixtures.[1][2] The industry standard is the Speeter-Anthony protocol or the Decarboxylation of Tryptophan .

1-(2-aminoethyl)indole Synthesis (N1-Selective)

The Indole N1 proton is weakly acidic (pKa ~16-17).[1][2] Deprotonation with a strong base allows for clean SN2 attack on an alkyl halide.[1][2][3]

Figure 2: Divergent synthetic workflows.[1][2] Pathway A exploits C3 nucleophilicity; Pathway B exploits N1 acidity.

Pharmacological Implications (SAR)

The shift from C3 to N1 is not merely structural; it is functionally ablative for serotonergic activity.

The Tryptamine Pharmacophore

For a molecule to activate the 5-HT2A receptor (psychedelic/hallucinogenic target), it generally requires:

-

Aromatic Core: Indole (pi-stacking with Phe/Trp residues).[1][2][3]

-

H-Bond Donor: The Indole N-H donates a hydrogen bond to Ser5.43 (or similar residues depending on the subtype).

-

Distance Vector: A specific distance (~5-6 Å) between the aromatic centroid and the amine nitrogen.[3]

Failure of the N1-Isomer[1][2]

-

Loss of H-Bond: Alkylation at N1 removes the hydrogen required for the Ser5.43 interaction.[2]

-

Steric Clash: The ethyl group at N1 projects into a region of the receptor typically reserved for the tight fit of the transmembrane helices, often causing steric clash.

-

Result: 1-(2-aminoethyl)indole is generally considered inactive as a direct 5-HT agonist.[1][2] However, it may possess affinity for "off-target" systems or act as a weak antagonist.[1][2]

Note on Bioisosterism: While Tryptamine is a scaffold for neurotransmitters, N1-substituted indoles are often explored in oncology (e.g., kinase inhibitors) where the binding pocket requirements differ vastly from GPCRs.[1]

Experimental Protocols

Protocol A: Synthesis of Tryptamine (Speeter-Anthony Method)

Best for: High purity, avoiding polymerization.[1][2]

-

Acylation:

-

Amidation:

-

Reduction:

-

Suspend LiAlH₄ (4.0 eq) in dry THF under Argon.

-

Add the amide portion-wise (exothermic). Reflux for 12-24 hours.

-

Quench: Follow the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).[3]

-

Filter, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane.

-

Protocol B: Synthesis of 1-(2-aminoethyl)indole (N-Alkylation)

Best for: Direct functionalization of the indole nitrogen.[1][2]

-

Deprotonation:

-

Alkylation:

-

Add 2-chloroethylamine hydrochloride (1.2 eq).[1][2] Note: The base must neutralize the HCl salt first, so excess base is required.

-

Alternatively, use Aziridine (highly toxic, requires strict safety controls) with a catalytic acid, though the chloroethylamine route is safer for general labs.[3]

-

Heat to 50-60°C for 4-6 hours.

-

-

Workup:

References

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[3] Journal of the American Chemical Society, 76(23), 6208–6210. Link[1][2]

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1][2][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1254. Link[1][2]

-

Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1][3] Academic Press.[1][2] (Standard text for Indole alkylation mechanisms).

-

PubChem Compound Summary. Tryptamine (CID 1150).[1][2][3][4] Link[1][2]

-

Somei, M., & Yamada, F. (2004). Simple Synthesis of 1-(2-Aminoethyl)indoles.[1][2][3] Chemical and Pharmaceutical Bulletin. (Describes N1-alkylation protocols).

Sources

Technical Profile: 2-(1H-Indol-1-yl)ethanamine (Isotryptamine)

The following technical guide details the properties, synthesis, and application landscape of 2-(1H-Indol-1-yl)ethanamine (CAS 13708-58-2), commonly referred to as Isotryptamine .

Executive Summary

2-(1H-Indol-1-yl)ethanamine (CAS 13708-58-2) is a positional isomer of the endogenous neurotransmitter/neuromodulator tryptamine. Whereas tryptamine features an aminoethyl side chain at the C3 position of the indole ring, isotryptamine bears this chain at the N1 (pyrrole nitrogen) position.

This structural deviation confers unique pharmacological properties, primarily utilized in Structure-Activity Relationship (SAR) studies targeting serotonin (5-HT) receptors. Recently, the isotryptamine scaffold has gained renewed interest in the development of psychoplastogens —compounds capable of promoting neural plasticity with reduced or absent hallucinogenic potential compared to their C3-substituted counterparts (e.g., N,N-dimethylisotryptamine vs. DMT).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Detail |

| Chemical Name | 2-(1H-Indol-1-yl)ethanamine |

| Synonyms | Isotryptamine; 1-(2-Aminoethyl)indole; 2-(1-Indolyl)ethylamine |

| CAS Number | 13708-58-2 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Structure | Indole ring N-substituted with an ethylamine chain |

| Appearance | Off-white to pale yellow solid or oil (depending on purity/salt form) |

| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); moderate water solubility as free base, high as HCl salt.[1] |

| pKa | ~9.5 (amine), Indole N is non-basic due to aromaticity (substitution blocks deprotonation). |

Structural Visualization & Comparison

The following diagram contrasts the connectivity of Tryptamine (C3-substituted) with Isotryptamine (N1-substituted), highlighting the vector shift crucial for receptor binding pocket accommodation.

Caption: Structural relationship between Tryptamine and Isotryptamine and their divergent receptor interaction potential.

Synthesis Protocol

The synthesis of CAS 13708-58-2 is distinct from the Speeter-Anthony procedure used for tryptamines. The most robust laboratory scale route involves the N-alkylation of indole followed by reduction.

Method: Cyanomethylation and Reduction

This protocol avoids the polymerization issues common with direct alkylation using 2-chloroethylamine.

Reagents:

-

Chloroacetonitrile (Alkylating Agent)

-

Sodium Hydride (NaH) (Base, 60% dispersion in mineral oil)[5]

-

Lithium Aluminum Hydride (LiAlH₄) (Reducing Agent)

-

DMF (Solvent, Anhydrous)

-

THF (Solvent, Anhydrous)

Step-by-Step Workflow:

-

N-Alkylation (Formation of 1-Indoleacetonitrile):

-

Activation: In a flame-dried flask under inert atmosphere (Ar/N₂), dissolve Indole (1.0 eq) in anhydrous DMF. Cool to 0°C.

-

Deprotonation: Carefully add NaH (1.2 eq). Stir for 30–45 min at 0°C until H₂ evolution ceases (formation of indolyl anion).

-

Addition: Dropwise add Chloroacetonitrile (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield 2-(1H-indol-1-yl)acetonitrile.

-

-

Reduction (Formation of Isotryptamine):

-

Setup: Suspend LiAlH₄ (2.0–3.0 eq) in anhydrous THF under inert atmosphere at 0°C.

-

Addition: Dissolve the 2-(1H-indol-1-yl)acetonitrile intermediate in THF and add dropwise to the hydride suspension.

-

Reaction: Reflux the mixture for 4–6 hours.

-

Quench: Cool to 0°C. Perform Fieser workup (add water, then 15% NaOH, then water) to precipitate aluminum salts.

-

Isolation: Filter the salts.[2][6] Dry the filtrate (Na₂SO₄) and concentrate under vacuum.

-

Salt Formation (Optional but Recommended): Dissolve the resulting oil in diethyl ether and add ethereal HCl to precipitate 2-(1H-indol-1-yl)ethanamine hydrochloride as a stable solid.

-

Caption: Two-step synthesis of Isotryptamine via cyanomethylation and hydride reduction.

Applications in Drug Discovery

Serotonergic SAR Studies

Isotryptamine serves as a critical negative control or comparator in 5-HT receptor binding assays. By shifting the ethylamine chain to N1, researchers can determine the necessity of the indole NH hydrogen bond donor/acceptor properties within the binding pocket.

-

Binding Affinity: Generally exhibits lower affinity for 5-HT₁A and 5-HT₂A receptors compared to tryptamine, validating the importance of the C3 vector for optimal receptor activation.

Psychoplastogen Development

Recent research (e.g., Olson Lab, Delix Therapeutics) has utilized the isotryptamine scaffold to engineer "non-hallucinogenic psychedelics."

-

Mechanism: Derivatives like isoDMT (N,N-dimethylisotryptamine) penetrate the brain and promote neuritogenesis (growth of neurons) via 5-HT₂A pathways but lack the head-twitch response (HTR) in rodents, a proxy for hallucinogenic activity.

-

Therapeutic Potential: Treatment of depression, PTSD, and cortical atrophy without the intense subjective effects of classic psychedelics.

Safety & Handling (SDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles. Avoid dust formation.

Supplier Information

While CAS 13708-58-2 is available from specialized building-block suppliers, it is often synthesized in-house for specific research needs due to its simple 2-step preparation.

-

Major Catalogs: Listed in databases like PubChem (CID 258690) and available through vendors such as Sigma-Aldrich (under rare chemical lists), Enamine , and Combi-Blocks .

-

Purity Requirements: For biological assays, ensure purity >98% (HPLC) and verify identity via ¹H-NMR (distinct N-CH₂ triplets differing from C3-CH₂ signals).

References

-

Glennon, R. A., et al. (1984).[7] "Synthesis and evaluation of a novel series of N,N-dimethylisotryptamines." Journal of Medicinal Chemistry, 27(1), 41–45. Link

-

Dunlap, L. E., et al. (2020). "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies." Journal of Medicinal Chemistry, 63(3), 1142–1155. Link

-

PubChem. (n.d.). "Compound Summary: 2-(1H-indol-1-yl)ethanamine (CAS 13708-58-2)."[8] National Library of Medicine. Link

-

BenchChem. (2025).[9] "Application Note: Synthesis of Indole Derivatives." Link

Sources

- 1. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-AMINO-9-ETHYLCARBAZOLE (132-32-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-substituted Indole Ethylamine Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships

Abstract

N-substituted indole ethylamine derivatives, a prominent class of heterocyclic compounds, stand at the forefront of modern medicinal chemistry. Their structural backbone, featuring an indole nucleus linked to an ethylamine side chain, serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core principles of their synthesis, exploring their diverse pharmacological landscape, and elucidating the critical structure-activity relationships that govern their therapeutic potential. From their well-established role as serotonergic agents to their emerging applications in oncology and metabolic diseases, this document synthesizes field-proven insights and detailed methodologies to empower the rational design of next-generation therapeutics.

Introduction: The Privileged Scaffold of Indole Ethylamines

The indole ring system is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold."[1] When coupled with an ethylamine side chain, as seen in the endogenous neurotransmitter serotonin (5-hydroxytryptamine), the resulting tryptamine framework provides a foundational structure for interacting with a multitude of physiological targets.[2] N-substitution on the ethylamine moiety dramatically expands the chemical space and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These modifications can profoundly influence receptor affinity, selectivity, and functional activity, leading to a diverse range of pharmacological effects.[3] This guide will navigate the synthetic strategies to access these valuable compounds, dissect their interactions with key biological systems, and provide a systematic analysis of how structural modifications translate into functional outcomes.

Synthetic Strategies for N-substituted Indole Ethylamine Derivatives

The synthesis of N-substituted indole ethylamine derivatives can be approached through several strategic pathways, primarily revolving around the modification of a pre-existing indole ethylamine core or the construction of the indole ring system with the desired N-substituents already in place.

N-Alkylation and N-Acylation of Tryptamines

A common and direct approach involves the N-alkylation or N-acylation of commercially available tryptamine or its substituted analogs. This method is advantageous for its simplicity and the wide variety of commercially available alkylating and acylating agents.

Experimental Protocol: Synthesis of N,N-dipropyltryptamine (DPT)

This protocol is adapted from established methodologies for the N-alkylation of tryptamines.[4]

-

Dissolution: Dissolve tryptamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq), to the solution to act as a proton scavenger.

-

Addition of Alkylating Agent: Slowly add the alkylating agent, in this case, 1-bromopropane (2.2 eq), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N,N-dipropyltryptamine.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Reductive Amination

Reductive amination of an indole-3-acetaldehyde with a primary or secondary amine is another versatile method for introducing N-substituents. The intermediate imine or enamine is reduced in situ using a suitable reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

-

Formation of the Aldehyde: Prepare indole-3-acetaldehyde from L-tryptophan via oxidative decarboxylation or from indole-3-acetic acid via reduction.

-

Reaction with Amine: Dissolve the indole-3-acetaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.

-

Addition of Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quenching and Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography. Characterize the product using standard analytical techniques.

Fischer Indole Synthesis

For more complex derivatives, particularly those with substitutions on the indole core, the Fischer indole synthesis is a powerful tool.[6] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone bearing the desired ethylamine precursor, followed by acid-catalyzed cyclization.

Workflow for Fischer Indole Synthesis of a Substituted Tryptamine

Caption: Fischer Indole Synthesis Workflow.

Pharmacological Landscape of N-substituted Indole Ethylamines

The pharmacological activities of N-substituted indole ethylamine derivatives are remarkably diverse, with their effects primarily mediated by interactions with G-protein coupled receptors (GPCRs), nuclear receptors, and transporter proteins.

Serotonergic System Modulation

A significant portion of research on N-substituted indole ethylamines has focused on their interaction with the serotonergic system.[7] These compounds can act as agonists, partial agonists, or antagonists at various serotonin (5-HT) receptor subtypes.

-

5-HT₂A Receptor Agonism: Many psychedelic tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocin (4-hydroxy-DMT), exhibit high affinity and agonist activity at the 5-HT₂A receptor.[8] This interaction is believed to be the primary mechanism underlying their hallucinogenic effects.[7][9] Emerging evidence also suggests therapeutic potential for these compounds in treating psychiatric disorders like depression and anxiety.[7]

-

5-HT₁D and 5-HT₂B Receptor Affinity: Some quaternary tryptammonium analogs show affinity for the 5-HT₁D and 5-HT₂B receptors, acting as weak partial agonists, while notably lacking affinity for the 5-HT₂A receptor.[7][9]

-

Serotonin Transporter (SERT) Inhibition: Certain 4-hydroxy analogs of quaternary tryptammoniums have demonstrated sub-micromolar affinity for the serotonin transporter (SERT), indicating a potential role as serotonin reuptake inhibitors.[9]

Signaling Pathway for 5-HT₂A Receptor Activation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dipropyltryptamine - Wikipedia [en.wikipedia.org]

- 5. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

2-(1H-indol-1-yl)ethanamine molecular weight and formula

An In-Depth Technical Guide to 2-(1H-indol-1-yl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(1H-indol-1-yl)ethanamine, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document elucidates the molecule's fundamental physicochemical properties, outlines a representative synthetic methodology, and explores its applications, particularly in the development of neuroactive compounds and other bioactive molecules. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. 2-(1H-indol-1-yl)ethanamine is a key derivative, serving as a versatile intermediate for introducing the indole moiety into more complex molecular architectures. Its structural similarity to endogenous neurochemicals, such as tryptamine, underscores its potential as a precursor for novel therapeutic agents targeting the central nervous system. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective application in research and development.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is critical for its successful application in synthesis and biological assays. The key molecular and physicochemical characteristics of 2-(1H-indol-1-yl)ethanamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | [1], [2] |

| Molecular Weight | 160.22 g/mol | [1], [2] |

| IUPAC Name | 2-(1H-indol-1-yl)ethanamine | [1] |

| CAS Number | 13708-58-2 | [2] |

| Appearance | Solid | [2] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Molecular Structure

Caption: Molecular structure of 2-(1H-indol-1-yl)ethanamine.

Synthesis and Characterization

The synthesis of 2-(1H-indol-1-yl)ethanamine can be achieved through several established synthetic routes. A common and reliable method involves the N-alkylation of indole with a suitably protected 2-aminoethyl halide, followed by deprotection.

Representative Synthetic Protocol

This protocol outlines a two-step synthesis starting from indole and 2-bromoethylamine hydrobromide, with an intermediate Boc-protection step.

Step 1: N-Alkylation of Indole with N-(2-bromoethyl)phthalimide

-

To a solution of indole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

-

Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-[2-(1H-indol-1-yl)ethyl]phthalimide.

Step 2: Hydrazinolysis for Deprotection

-

Dissolve the N-[2-(1H-indol-1-yl)ethyl]phthalimide (1.0 eq) in a protic solvent like ethanol.

-

Add hydrazine hydrate (2.0-5.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Filter the solid and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate solvent and wash with an aqueous base (e.g., NaOH) to remove any remaining phthalhydrazide.

-

Extract the desired product into an organic solvent, dry, and concentrate to afford 2-(1H-indol-1-yl)ethanamine.

Caption: General synthetic workflow for 2-(1H-indol-1-yl)ethanamine.

Characterization

The identity and purity of the synthesized 2-(1H-indol-1-yl)ethanamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Spectroscopic data for this compound can be found in chemical databases such as SpectraBase.

Applications in Research and Drug Development

2-(1H-indol-1-yl)ethanamine is a valuable building block in the synthesis of a wide range of biologically active molecules.[3] Its structural features make it particularly useful in the development of compounds targeting the central nervous system.

Key Application Areas:

-

Serotonin Receptor Modulators: The indolethylamine scaffold is a common feature in ligands for serotonin (5-HT) receptors. This compound serves as a precursor for the synthesis of novel agonists and antagonists with potential applications in treating depression, anxiety, and other mood disorders.[3]

-

Neuroactive Agents: Its structural similarity to endogenous neurochemicals makes it a starting point for the development of various neuroactive compounds.[3]

-

Bioactive Compounds and Pharmaceuticals: It is used as an intermediate in the synthesis of a diverse array of pharmaceuticals and other bioactive molecules.[3]

-

Fluorescent Probes and Labeling Agents: The indole moiety possesses inherent fluorescent properties, making this compound a candidate for the development of fluorescent probes for biochemical studies.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(1H-indol-1-yl)ethanamine.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(1H-indol-1-yl)ethanamine is a chemical intermediate of significant value to the scientific research community, particularly those involved in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity make it an essential tool for accessing a wide range of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in the laboratory.

References

-

PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(1H-Indol-1-yl)ethanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Differences Between N-Indolyl and 3-Indolyl Ethanamine

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, with substitution patterns dramatically influencing molecular properties and biological function.[1] This guide provides a detailed comparative analysis of two fundamental positional isomers: N-indolyl ethanamine (specifically, 2-(1H-indol-1-yl)ethanamine) and 3-indolyl ethanamine (the prominent biogenic amine, tryptamine). We will dissect the critical distinctions in their chemical structure, reactivity, synthesis, and spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their divergent characteristics and providing actionable experimental protocols for their differentiation.

Introduction: The Significance of Positional Isomerism in Indoleamines

The indole ring, a fusion of benzene and a pyrrole ring, is an electron-rich aromatic heterocycle.[2] Its reactivity is dominated by electrophilic substitution, but the site of this substitution—either on the pyrrole nitrogen (N1), the C3 position, or elsewhere—profoundly alters the molecule's electronic distribution, steric profile, and hydrogen bonding capability.[2][3] Understanding the differences between N-substituted and C3-substituted indoles is therefore fundamental to synthetic strategy and the interpretation of structure-activity relationships (SAR).

This guide focuses on the ethanamine side chain, a common motif in neuroactive compounds. By comparing 2-(1H-indol-1-yl)ethanamine and 2-(1H-indol-3-yl)ethanamine (tryptamine), we highlight a classic case of how a simple positional change leads to vastly different chemical and biological entities.

Nomenclature and Structural Analysis

A critical first step is precise nomenclature. "N-indolyl ethanamine" refers to the ethanamine substituent being bonded to the indole nitrogen (N1). "3-indolyl ethanamine" specifies attachment at the C3 position of the pyrrole ring. This latter compound is universally known as tryptamine .[4]

| Feature | N-Indolyl Ethanamine | 3-Indolyl Ethanamine (Tryptamine) |

| Systematic Name | 2-(1H-indol-1-yl)ethanamine | 2-(1H-indol-3-yl)ethanamine |

| CAS Number | 13708-58-2[5] | 61-54-1[4] |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ |

| Molar Mass | 160.22 g/mol [5] | 160.22 g/mol [6] |

| Core Structural Difference | Ethanamine chain is attached to the indole nitrogen (N1). The N-H proton of the parent indole is replaced. | Ethanamine chain is attached to the C3 carbon. The indole N-H proton remains. |

Diagram: Comparative Chemical Structures Below is a visualization of the two isomers, highlighting the key point of attachment for the ethanamine side chain.

Caption: Structural comparison of N-indolyl vs. 3-indolyl ethanamine.

Comparative Analysis: Reactivity and Physicochemical Properties

The positional difference dictates a fundamental divergence in chemical behavior, rooted in the electronic nature of the N1 and C3 positions.

Acidity and Basicity

-

3-Indolyl Ethanamine (Tryptamine): Possesses two key sites. The indole N-H proton is weakly acidic (pKa ≈ 17), requiring a strong base for deprotonation.[7] The ethanamine side chain is a primary amine and is basic (pKa of conjugate acid ≈ 10.2).[8]

-

N-Indolyl Ethanamine: Lacks the acidic N-H proton. The indole nitrogen's lone pair is delocalized into the aromatic system, making it non-basic.[9][10] The primary basic site is the terminal nitrogen of the ethanamine chain, with a basicity comparable to other primary amines.

Electrophilic Substitution

This is the most critical point of chemical differentiation.

-

3-Indolyl Ethanamine (Tryptamine): The indole nucleus remains highly activated towards electrophilic attack. The C3 position is the most nucleophilic site on the indole ring, being approximately 10¹³ times more reactive than benzene.[9][11] This is because the cationic intermediate formed upon attack at C3 is highly stabilized by resonance, allowing the positive charge to be delocalized onto the nitrogen without disrupting the benzene ring's aromaticity.[2][3][12] Therefore, reactions like Vilsmeier-Haack formylation or Mannich reactions occur readily at the C2 position (since C3 is occupied).

-

N-Indolyl Ethanamine: Substitution at the N1 position deactivates the pyrrole ring slightly compared to an unsubstituted indole, but the C3 position remains the most favorable site for electrophilic attack. However, the N1 position itself is no longer available for reactions like N-alkylation. The reactivity profile shifts, but the inherent preference for C3 attack by electrophiles persists.

Hydrogen Bonding

-

Tryptamine: Can act as both a hydrogen bond donor (via the indole N-H and the amine N-H₂) and an acceptor (via the lone pairs on both nitrogens). This dual capability is crucial for its interaction with biological receptors.

-

N-Indolyl Ethanamine: Can only act as a hydrogen bond donor via its amine N-H₂. It has lost the crucial indole N-H donor site, significantly altering its potential intermolecular interactions.

Synthetic Pathways: A Tale of Two Strategies

The synthesis of each isomer requires a distinct strategic approach, dictated by the desired point of attachment.

Synthesis of 3-Indolyl Ethanamine (Tryptamine)

A classic and robust method involves the reduction of 3-(2-nitrovinyl)indole.

-

Henry Condensation: Indole is condensed with nitromethane in the presence of a base to form 3-(2-nitrovinyl)indole.

-

Reduction: The nitro group and the double bond are reduced, typically using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent.[13]

Diagram: Synthesis of Tryptamine

Caption: A common synthetic route to Tryptamine.

Synthesis of N-Indolyl Ethanamine

This synthesis focuses on direct N-alkylation of the indole ring.

-

Deprotonation of Indole: Indole is treated with a strong base (e.g., Sodium Hydride, NaH) in a polar aprotic solvent like DMF or THF to generate the highly nucleophilic indolide anion.[2]

-

Nucleophilic Substitution: The indolide anion is then reacted with a suitable electrophile, such as 2-bromoethylamine (which must have its amine functionality protected, e.g., as a phthalimide) or an aziridine ring.

-

Deprotection: The protecting group on the amine is removed in a final step to yield the desired product.

Diagram: Synthesis of N-Indolyl Ethanamine

Caption: A general synthetic route to N-Indolyl Ethanamine.

Spectroscopic Differentiation: An Experimental Guide

Distinguishing between these isomers is straightforward using standard spectroscopic techniques.

¹H NMR Spectroscopy

This is the most definitive method.

-

Tryptamine: Will show a characteristic broad singlet for the indole N-H proton, typically in the range of δ 8.0-8.5 ppm. It will also show distinct signals for the protons at the C2 position and on the benzene ring.

-

N-Indolyl Ethanamine: Will lack the N-H proton signal in the δ 8.0-8.5 ppm region. Instead, the protons of the ethyl chain attached to the nitrogen will appear as a triplet, often shifted downfield (e.g., δ 4.2-4.5 ppm for the -N-CH₂- group) compared to the C3-attached analogue.

Mass Spectrometry (MS)

While both isomers have the same molecular weight, their fragmentation patterns under Electron Ionization (EI) will differ.

-

Tryptamine: The dominant fragmentation pathway is the cleavage of the Cα-Cβ bond of the side chain, leading to a very stable base peak at m/z 130 , corresponding to the skatole cation.[6]

-

N-Indolyl Ethanamine: Is expected to show a different fragmentation pattern. A likely primary fragmentation would be the loss of the terminal amino group, but the characteristic m/z 130 peak will be absent or of very low intensity.

Diagram: Spectroscopic Differentiation Workflow

Caption: Workflow for distinguishing isomers via NMR and MS.

Biological Significance

The positional isomerism has profound biological consequences.

-

3-Indolyl Ethanamine (Tryptamine): Is a well-established monoamine alkaloid found in plants, fungi, and animals.[8][14] It serves as a metabolic precursor to the neurotransmitter serotonin and the neurohormone melatonin.[4][15] Its scaffold is the backbone for a vast class of psychoactive substances that act on serotonergic systems.[4][16] Tryptamine itself is a TAAR1 agonist and a serotonin-norepinephrine-dopamine releasing agent.[4]

-

N-Indolyl Ethanamine: There is significantly less information on the specific biological activity of 2-(1H-indol-1-yl)ethanamine. However, the broader class of N-substituted indoles has been explored for various therapeutic applications, including as anti-inflammatory, antioxidant, and anticancer agents, though the mechanisms are often distinct from C3-substituted tryptamines.[17][18][19] The lack of the indole N-H hydrogen bond donor capability would preclude it from binding to many classical tryptamine receptors in the same manner as tryptamine.

Conclusion

The distinction between N-indolyl ethanamine and 3-indolyl ethanamine (tryptamine) is a fundamental lesson in heterocyclic chemistry and pharmacology. It demonstrates that a simple shift in a substituent's position on the indole scaffold leads to dramatic, predictable changes in acidity, reactivity, synthetic accessibility, and spectroscopic properties. For tryptamine, the presence of the C3-alkylation and the free N-H proton are defining features that govern its unique chemical reactivity and crucial role as a neuromodulator and biosynthetic precursor. N-indolyl ethanamine, lacking these features, represents a chemically and biologically distinct entity. For researchers in drug development, a firm grasp of these core differences is essential for rational design, synthesis, and analysis of novel indole-based compounds.

References

-

Indole acidity. (n.d.). Available at: [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Available at: [Link]

-

Indole - Wikipedia. (n.d.). Available at: [Link]

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (n.d.). Available at: [Link]

-

Burchak, O. N., Le Pihive, E., Maigre, L., Guinchard, X., Bouhours, P., Jolivalt, C., Schneider, D., Maurin, M., Giglione, C., Meinnel, T., Paris, J.-M., & Denis, J.-N. (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & Medicinal Chemistry, 19(10), 3204–3215. Available at: [Link]

-

Al-Ostath, A. I., Gana, S. G., Gbreel, M. A., & Al-Assad, A. M. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chemistry & Biodiversity, 19(9), e202200290. Available at: [Link]

-

Tryptamine (CAS 61-54-1) - Chemical & Physical Properties by Cheméo. (n.d.). Available at: [Link]

-

Why is the C-3 location of indole so reactive? - Quora. (2014, April 16). Available at: [Link]

-

Indole | C8H7N | CID 798 - PubChem. (n.d.). Available at: [Link]

-

Bishop, C. I., & Glish, G. L. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectra. Talanta, 246, 123417. Available at: [Link]

-

Sonawane, D. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN. Available at: [Link]

-

Reaction of Indole. - YouTube. (2021, August 29). Available at: [Link]

-

Gopikrishna, S., Manju, S. L., & Kandhavelu, M. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. European Journal of Medicinal Chemistry, 120, 268–280. Available at: [Link]

-

Tryptamine - Wikipedia. (n.d.). Available at: [Link]

-

Tryptamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd. (n.d.). Available at: [Link]

-

Synthesis of Some N-Substituted Indole Derivatives and Their Biological Activities. (n.d.). ResearchGate. Available at: [Link]

-

Tryptamine - NIST WebBook. (n.d.). Available at: [Link]

-

Tavili, N., Mokhtari, S., Salehabadi, H., Esfahanizadeh, M., & Mohebbi, S. (2022). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Research in Pharmaceutical Sciences, 17(2), 177–189. Available at: [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.). Available at: [Link]

-

Bishop, C. I., & Glish, G. L. (2022). Revealing the presence of tryptamine new psychoactive substances using fused "neutral loss" spectra derived from DART high-resolution mass spectra. Talanta, 246, 123417. Available at: [Link]

-

Preparation of tryptamine (3-(2-aminoethyl)indole; 1H-indole-3-ethanamine; 2-(3-indolyl)ethylamine) - PrepChem.com. (n.d.). Available at: [Link]

-

High-Resolution and Dispersed Fluorescence Examination of Vibronic Bands of Tryptamine: Spectroscopic Signatures for L-a/L-b Mixing near a Conical Intersection - ResearchGate. (n.d.). Available at: [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC. (n.d.). Available at: [Link]

-

2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem. (n.d.). Available at: [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - MDPI. (n.d.). Available at: [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tryptamine - Wikipedia [en.wikipedia.org]

- 5. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tryptamine [webbook.nist.gov]

- 7. indole acidity [quimicaorganica.org]

- 8. Tryptamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Indole - Wikipedia [en.wikipedia.org]

- 10. safrole.com [safrole.com]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. prepchem.com [prepchem.com]

- 14. Tryptamine | 61-54-1 [chemicalbook.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

1H-Indole-1-ethanamine oxalate salt solubility data

An In-Depth Technical Guide to the Solubility Profile of 1H-Indole-1-ethanamine Oxalate Salt

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1H-Indole-1-ethanamine oxalate salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to deliver foundational principles and actionable protocols. Given the scarcity of published quantitative solubility data for this specific isomer salt, this guide emphasizes the physicochemical drivers of solubility and furnishes detailed, self-validating methodologies for its empirical determination. We will explore the theoretical underpinnings of solubility, from the impact of molecular structure and salt formation to the influence of environmental factors like pH and temperature. The core of this guide consists of robust, step-by-step protocols for the equilibrium shake-flask method and analytical quantification via High-Performance Liquid Chromatography (HPLC), enabling researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction to 1H-Indole-1-ethanamine Oxalate Salt

1H-Indole-1-ethanamine is a structural isomer of the more commonly known tryptamine (1H-Indole-3-ethanamine). In this molecule, the ethanamine side chain is attached to the nitrogen atom of the indole ring (position 1) rather than the carbon at position 3. The formation of an oxalate salt involves an acid-base reaction between the basic amine group of 1H-Indole-1-ethanamine and the dicarboxylic acid, oxalic acid. This conversion is a critical step in pharmaceutical development, as amine salts are typically crystalline solids with significantly enhanced aqueous solubility and stability compared to the free base.[1][2][3]

1.1. Physicochemical Properties

Understanding the individual components is key to predicting the salt's behavior.

| Property | 1H-Indole-1-ethanamine (Free Base) | Oxalic Acid |

| Molecular Formula | C₁₀H₁₂N₂[4] | C₂H₂O₄[5] |

| Molecular Weight | 160.22 g/mol [4] | 90.03 g/mol (anhydrous)[5] |

| Appearance | (Predicted) Solid or Oil | White crystalline solid[5] |

| pKa | (Predicted) ~9-10 (for primary amine) | pKa₁ = 1.27, pKa₂ = 4.28[3] |

| LogP (Predicted) | 1.7[4] | -0.48 (anhydrous) |

1.2. The Critical Role of Solubility in Research and Development

Solubility is a master variable that dictates the utility of a compound in nearly every stage of research.[6] For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic potential.[7] In the laboratory, solubility determines the feasibility of in vitro assays, the choice of formulation for in vivo studies, and the methods for purification and analysis.[6][8] Therefore, accurately characterizing the solubility profile of 1H-Indole-1-ethanamine oxalate salt is not merely an academic exercise but a foundational requirement for its scientific exploration.

Theoretical Principles of Solubility

The solubility of 1H-Indole-1-ethanamine oxalate salt is governed by a combination of its intrinsic structure and its interaction with the solvent environment.

2.1. Impact of Salt Formation on Aqueous Solubility

The primary reason for forming the oxalate salt is to increase water solubility. The free base, 1H-Indole-1-ethanamine, is a basic compound due to the lone pair of electrons on its primary amine nitrogen.[2] In its neutral form, its solubility in water is expected to be low, dictated by the hydrophobic indole ring.

By reacting the amine with oxalic acid, a proton transfer occurs: R-NH₂ + (COOH)₂ → R-NH₃⁺ + ⁻OOC-COOH

This creates an ionic species, the ethanaminium cation, which can readily participate in favorable ion-dipole interactions with polar water molecules. This conversion from a neutral organic molecule to a salt dramatically increases its affinity for aqueous media.[9]

2.2. Key Factors Influencing Solubility

Several factors can significantly alter the measured solubility of the salt:

-

pH: The solubility of an amine salt is highly dependent on the pH of the solution. In acidic conditions (low pH), the amine remains protonated (R-NH₃⁺), promoting solubility. As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts back towards the less soluble free base (R-NH₂), which may precipitate out of solution.[7]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[10] This relationship can be quantified to determine the thermodynamics of dissolution. However, this is not universal, and the effect must be determined empirically.

-

Solvent Composition: While salt formation enhances aqueous solubility, the compound will exhibit different solubilities in various organic solvents. It is expected to be less soluble in non-polar solvents like hexane and more soluble in polar organic solvents like ethanol or DMSO.[11]

-

Common Ion Effect: The presence of other oxalate salts in the solution can reduce the solubility of 1H-Indole-1-ethanamine oxalate salt by shifting the dissolution equilibrium to the left, according to Le Châtelier's principle.[12]

-

Crystal Polymorphism: The solid-state form of the salt can have a profound impact on its solubility.[6] Amorphous forms are typically more soluble, but less stable, than their crystalline counterparts. Different crystalline polymorphs of the same compound can also exhibit different solubilities.

Experimental Determination of Solubility

The most reliable way to understand the solubility of a compound is through empirical measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[7]

3.1. Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the experimental process.

Caption: Workflow for the Shake-Flask Solubility Method.

3.2. Protocol 1: Equilibrium Shake-Flask Method

This protocol describes a robust procedure for determining the thermodynamic solubility of the title compound.

Materials:

-

1H-Indole-1-ethanamine oxalate salt

-

Type I (ultrapure) water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Calibrated pH meter

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess of 1H-Indole-1-ethanamine oxalate salt (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, PBS) to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.

-

Dilution & Analysis: Accurately dilute the supernatant sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze this diluted sample using a validated HPLC method.

-

Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration in the saturated solution. This value is the equilibrium solubility.

3.3. Protocol 2: Analytical Quantification by HPLC-UV

This protocol provides a starting point for developing an HPLC method to quantify the compound.

Instrumentation & Columns:

-

HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

UV Detector set to a wavelength of high absorbance for the indole moiety (e.g., 280 nm).[11]

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

Procedure:

-

Standard Preparation: Prepare a stock solution of 1H-Indole-1-ethanamine oxalate salt of known concentration in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.1 to 100 µg/mL).

-

Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve. The curve must have an R² value ≥ 0.998 for reliable quantification.[13]

-

Sample Analysis: Inject the diluted supernatant from Protocol 1 and record the peak area.

-

Concentration Determination: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

Data Presentation and Predictive Insights

While specific experimental data is not available in the literature, we can present an illustrative table of expected solubility based on physicochemical principles. Researchers should use this as a template to be populated with their own empirical data.

Table 1: Illustrative Solubility Data for 1H-Indole-1-ethanamine Oxalate Salt

| Solvent | Temperature (°C) | Expected Solubility Range | Rationale |

| Deionized Water | 25 | Moderately to Highly Soluble | Salt form promotes interaction with polar water molecules. |

| PBS (pH 7.4) | 25 | Moderately to Highly Soluble | Buffered system, pH is below the amine's pKa, keeping it protonated and soluble. |

| 0.1 M HCl | 25 | Highly Soluble | Low pH ensures the amine is fully protonated (R-NH₃⁺), maximizing aqueous solubility. |

| 0.1 M NaOH | 25 | Poorly Soluble | High pH deprotonates the amine to its less soluble free base form (R-NH₂). |

| Ethanol | 25 | Soluble | Polar protic solvent capable of hydrogen bonding.[11] |

| Dimethyl Sulfoxide (DMSO) | 25 | Highly Soluble | Polar aprotic solvent, effective at dissolving a wide range of organic compounds.[11] |

| Hexane | 25 | Insoluble | Non-polar solvent, incompatible with the ionic nature of the salt. |

Conclusion

The solubility of 1H-Indole-1-ethanamine oxalate salt is a critical parameter that underpins its utility in scientific research and pharmaceutical development. While direct solubility data is not readily published, a thorough understanding of its chemical structure and the principles of salt formation allows for strong predictions of its behavior. The conversion of the basic free amine to its oxalate salt is expected to confer moderate to high aqueous solubility, particularly in neutral to acidic conditions. This guide provides the theoretical context and, more importantly, the detailed, actionable experimental protocols required for researchers to precisely determine the solubility of this compound in various solvents and conditions. By employing the robust shake-flask method coupled with reliable HPLC-UV quantification, scientists can generate the high-quality data needed to advance their research and development objectives.

References

-

Cervantes-Paz, B., et al. (2024). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. CentAUR. Available from: [Link]

-

Hefter, G., et al. Solubility of Sodium Oxalate in Concentrated Electrolyte Solutions. IC/Unicamp. Available from: [Link]

-

Shabeer, M., et al. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. Available from: [Link]

-

DigitalCommons@URI. The Solubility of Calcium Oxalate as a Function of Dielectric Constant. Available from: [Link]

-

Studylib. Amines and Amides: Properties Lab Manual. Available from: [Link]

- Google Patents. (2023). Tryptamine compositions and methods. WO2023135237A1.

-

Odinity. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

McLaughlin, J.C. Experiment 27 - Amines and Amides. Available from: [Link]

- Google Patents. (2024). Tryptamine compositions and methods. CN118632835A.

-

Bergström, C.A.S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Available from: [Link]

-

LookChem. Cas 61-54-1, Tryptamine. Available from: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. Available from: [Link]

-

PubChem. 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate. Available from: [Link]

-

Gassnova. (2012). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Available from: [Link]

-

Ellerman, M., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(19). Available from: [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound. WO2005116635A1.

-

PubChem. 2-(1H-indol-1-yl)ethanamine. Available from: [Link]

-

PubChem. 1-Ethyl-1H-indole. Available from: [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Wikipedia. Oxalic acid. Available from: [Link]

-

Reynolds, J.G., & Carter, M.L. (2023). A Review of Sodium Oxalate Solubility in Water. Journal of Solution Chemistry. Available from: [Link]

-

Wikipedia. Sodium oxalate. Available from: [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. chemhaven.org [chemhaven.org]

- 3. Buy (1H-Indol-3-yl)methanamine oxalate | 296775-93-4 [smolecule.com]

- 4. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxalic acid - Wikipedia [en.wikipedia.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. gassnova.no [gassnova.no]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. ic.unicamp.br [ic.unicamp.br]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of N-alkylated tryptamine isomers

An In-Depth Technical Guide to the Biological Activity of N-Alkylated Tryptamine Isomers

Abstract

N-alkylated tryptamines represent a vast and pharmacologically rich class of compounds, renowned for their profound effects on the central nervous system. As structural analogs of the neurotransmitter serotonin, their primary mechanism of action involves interaction with serotonin receptors, most notably the 5-HT₂A subtype, which is critically linked to their characteristic psychedelic effects.[1][2] The biological activity of these molecules, however, is not monolithic; it is exquisitely sensitive to subtle variations in their chemical structure. The nature of the alkyl substituents on the terminal nitrogen of the ethylamine sidechain—whether they are mono- or di-alkylated, their length, and their steric bulk—dramatically influences receptor affinity, functional potency, and metabolic stability. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) governing N-alkylated tryptamines, details the essential in vitro and in vivo methodologies used to characterize their biological activity, and explores the metabolic pathways that dictate their pharmacokinetic profiles. It is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development, offering both theoretical insights and practical, validated protocols.

The Serotonergic Landscape: Core Principles of Tryptamine Pharmacology

The tryptamine scaffold is a privileged structure in neuropharmacology, serving as the backbone for serotonin (5-hydroxytryptamine) and a multitude of endogenous and synthetic compounds. N-alkylation of the terminal amine is a key synthetic modification that systematically alters the interaction of these molecules with their biological targets.

The Primacy of the 5-HT₂A Receptor

The quintessential psychedelic effects induced by tryptamines such as N,N-dimethyltryptamine (DMT) and psilocin (4-hydroxy-DMT) are primarily mediated by their agonist activity at the serotonin 2A (5-HT₂A) receptor.[3][4][5] This G-protein coupled receptor (GPCR) is densely expressed in cortical regions of the brain, where it plays a crucial role in regulating cognitive function and perception.[1][2] Activation of the 5-HT₂A receptor by a tryptamine agonist initiates a conformational change that triggers the canonical Gq/11 signaling cascade.

Caption: Canonical 5-HT₂A receptor Gq signaling cascade.

While the 5-HT₂A receptor is the principal target for psychedelic activity, N-alkylated tryptamines often exhibit a promiscuous binding profile, interacting with a range of other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂B, 5-HT₂C) as well as other neurotransmitter systems, including adrenergic, dopaminergic, and histamine receptors.[6][7][8] This polypharmacology can significantly contribute to the overall in vivo effects of a given compound.

Deconstructing Activity: Structure-Activity Relationships (SAR)

The potency and efficacy of N-alkylated tryptamines are profoundly dictated by the size, shape, and electronic properties of the substituents on both the amino group and the indole ring.

The Influence of N-Alkylation

The nature of the alkyl groups on the terminal nitrogen is a critical determinant of biological activity.

-

Mono- vs. Di-alkylation: Di-alkylated tryptamines (e.g., DMT, DET) are generally more potent 5-HT₂A agonists than their mono-alkylated counterparts (e.g., N-methyltryptamine, N-ethyltryptamine).[9][10]

-

Alkyl Chain Length: Increasing the length of the N-alkyl chains can modulate receptor affinity and selectivity. For instance, moving from N,N-dimethyl (DMT) to N,N-diethyl (DET) or N,N-dipropyl (DPT) alters the interaction with the receptor binding pocket.[11][12]

-

Steric Bulk: Introducing bulkier or asymmetrical N-alkyl groups can decrease potency at some receptors while potentially increasing efficacy at others.[3] For example, tryptamines with bulkier N-alkyl groups have been shown to have lower potency at 5-HT₂C receptors.[3][4]

The Impact of Indole Ring Substitution

Substitution on the indole nucleus, particularly at the 4- and 5-positions, dramatically modifies the pharmacological profile.

-

4-Position Substitution: The addition of a hydroxyl group at the 4-position (e.g., psilocin, 4-HO-DMT) generally yields highly potent 5-HT₂A agonists.[3][4] Acetoxylation (4-AcO) or propionoxylation (4-PrO) at this position often creates prodrugs that are metabolized in vivo to the active 4-hydroxy analog.[3][4][6] These esterified forms typically show reduced in vitro potency compared to their 4-hydroxy counterparts.[3][4]

-

5-Position Substitution: A methoxy group at the 5-position (e.g., 5-MeO-DMT) often increases affinity for 5-HT₁A receptors and can significantly enhance overall potency.[8][13]

Quantifying Biological Activity: In Vitro Methodologies

A tiered approach of in vitro assays is essential to systematically characterize the pharmacological profile of novel tryptamine isomers. These assays provide quantitative data on receptor binding affinity and functional efficacy.

Radioligand Receptor Binding Assays

Causality and Rationale: The foundational step in characterizing a compound's interaction with a receptor is to determine its binding affinity (Kᵢ). This is achieved through competitive radioligand binding assays. The principle is to measure the ability of an unlabeled test compound (the tryptamine isomer) to displace a known, radioactively labeled ligand from the target receptor. A lower Kᵢ value signifies a higher binding affinity. This assay is a self-validating system; the displacement curve's characteristics and the consistency of results across replicates confirm the competitive nature of the binding.

Detailed Protocol: 5-HT₂A Receptor Binding Assay

-

Preparation of Membranes:

-

Culture HEK-293 cells stably expressing the human 5-HT₂A receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A).[14]

-

A range of concentrations of the unlabeled N-alkylated tryptamine test compound.

-

Cell membrane preparation (e.g., 10-20 µg of protein per well).

-

-

Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a non-radioactive competitor, e.g., mianserin).

-

-

Incubation and Termination:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Receptor Activation

Binding affinity does not equate to functional activity. A compound can be a high-affinity antagonist, a partial agonist, or a full agonist. Functional assays are therefore critical to determine the efficacy and potency (EC₅₀) of a tryptamine isomer.

3.2.1 Calcium Mobilization Assay

Causality and Rationale: As 5-HT₂A receptors primarily couple to the Gq protein, their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[3][4] This provides a direct, quantifiable readout of receptor activation. Calcium flux assays are a robust and high-throughput method to assess functional agonism.[15] The magnitude of the calcium release is proportional to the degree of receptor activation by the agonist.

Detailed Protocol: FLIPR Calcium Assay

-

Cell Preparation:

-

Plate cells expressing the 5-HT₂A receptor (e.g., CHO or HEK-293 cells) in a 96- or 384-well black-walled, clear-bottom plate.

-

Allow cells to adhere and grow to near confluency.

-

-

Dye Loading:

-

Aspirate the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid is often included to prevent dye extrusion.

-

Incubate in the dark at 37°C for 60 minutes.

-

-

Assay Execution (using a FLIPR or similar instrument):

-

The instrument measures fluorescence intensity at baseline before compound addition.

-

A solution of the N-alkylated tryptamine test compound (at various concentrations) is automatically added to the wells.

-

The instrument immediately and continuously records the change in fluorescence intensity over time as intracellular calcium is released.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal efficacy, often expressed relative to a reference agonist like serotonin).

-

Bridging the Gap: In Vivo Assessment of 5-HT₂A Activity

While in vitro assays provide crucial molecular data, in vivo models are necessary to understand how these properties translate into a physiological response.

The Head-Twitch Response (HTR) in Mice